molecular formula C12H20O3 B12808169 Butyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 65017-36-9

Butyl 1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B12808169
CAS No.: 65017-36-9
M. Wt: 212.28 g/mol
InChI Key: UVORFDPOKRDUBA-UHFFFAOYSA-N
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Description

Butyl 1-oxaspiro[2.5]octane-2-carboxylate is an organic compound belonging to the class of oxaspiro compounds. These compounds are characterized by a spiro-connected oxirane ring and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclohexanone with butyl chloroacetate in the presence of a base such as potassium tert-butoxide. The reaction is conducted under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at low temperatures (10-15°C) to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and high yield. The product is purified through distillation and crystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Butyl 1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Butyl 1-oxaspiro[2.5]octane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro-connected oxirane ring is particularly reactive, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate
  • 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione

Comparison: Butyl 1-oxaspiro[2.5]octane-2-carboxylate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl and tert-butyl counterparts. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

65017-36-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

butyl 1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-3-9-14-11(13)10-12(15-10)7-5-4-6-8-12/h10H,2-9H2,1H3

InChI Key

UVORFDPOKRDUBA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1C2(O1)CCCCC2

Origin of Product

United States

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